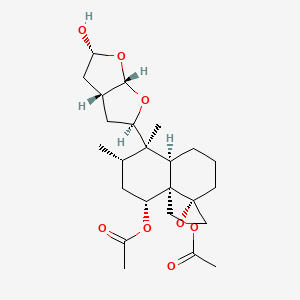
3-Deacetoxycaryoptin hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Deacetoxycaryoptin hydrate: is a chemical compound known for its unique structure and properties. . This compound is a hydrate, meaning it contains water molecules within its crystal structure, which can influence its physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deacetoxycaryoptin hydrate typically involves several steps, including the preparation of the precursor compounds and the final hydration step. The specific synthetic routes and reaction conditions can vary, but common methods include:
Chemical Synthesis: This involves the use of organic solvents and reagents to create the desired compound. The reaction conditions often include controlled temperatures and pH levels to ensure the correct formation of the hydrate.
Hydration Process: The final step involves the incorporation of water molecules into the crystal structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
3-Deacetoxycaryoptin hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents such as ethanol, methanol, and acetone.
Catalysts: Acid or base catalysts to facilitate the reactions
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
3-Deacetoxycaryoptin hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and products, including pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 3-Deacetoxycaryoptin hydrate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.
Pathways Involved: It may affect signaling pathways, metabolic processes, or other cellular functions, leading to its observed effects
Comparison with Similar Compounds
3-Deacetoxycaryoptin hydrate can be compared with other similar compounds, such as:
Scutecyprol A: A related compound with similar structural features but different biological activities.
Epoxybutane Derivatives: Compounds like cis-2,3-epoxybutane and trans-2,3-epoxybutane, which have different chemical properties and applications .
The uniqueness of this compound lies in its specific structure and the presence of water molecules within its crystal lattice, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
53777-58-5 |
|---|---|
Molecular Formula |
C24H36O8 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
[(4S,4aS,5R,7S,8R,8aR)-8-[(2R,3aR,5R,6aS)-5-hydroxy-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-2-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C24H36O8/c1-13-8-19(30-15(3)26)24(12-28-14(2)25)17(6-5-7-23(24)11-29-23)22(13,4)18-9-16-10-20(27)32-21(16)31-18/h13,16-21,27H,5-12H2,1-4H3/t13-,16+,17+,18+,19+,20+,21-,22+,23+,24+/m0/s1 |
InChI Key |
UXXDLTAQAXEQEL-RBQKEQDJSA-N |
Isomeric SMILES |
C[C@H]1C[C@H]([C@]2([C@@H]([C@]1(C)[C@H]3C[C@@H]4C[C@@H](O[C@@H]4O3)O)CCC[C@@]25CO5)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)C3CC4CC(OC4O3)O)CCCC25CO5)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


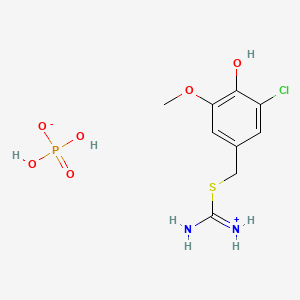
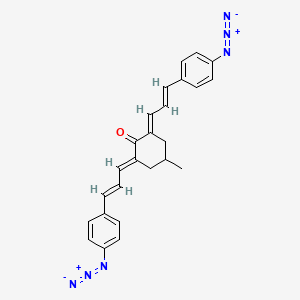
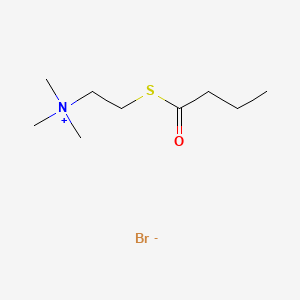
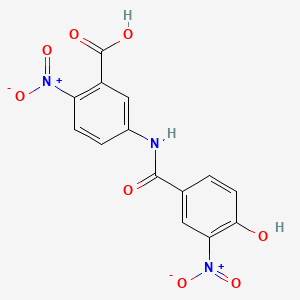
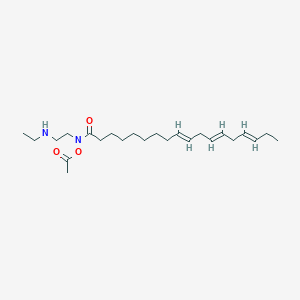


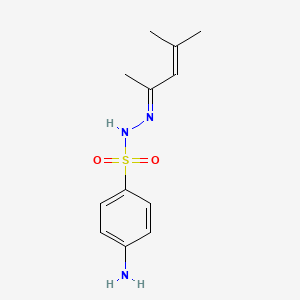
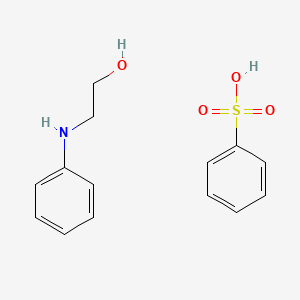

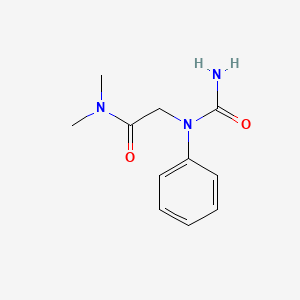
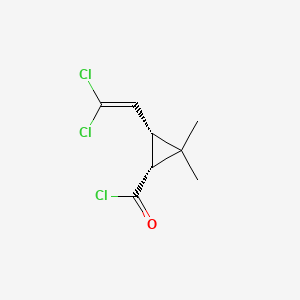
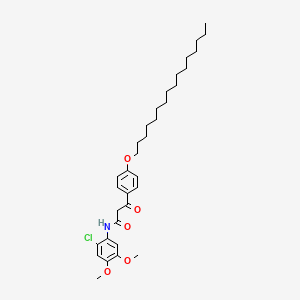
![[[Pentakis(bromomethyl)phenyl]methyl]triphenylphosphonium bromide](/img/structure/B12679058.png)
